alpha-Fenchene

Vue d'ensemble

Description

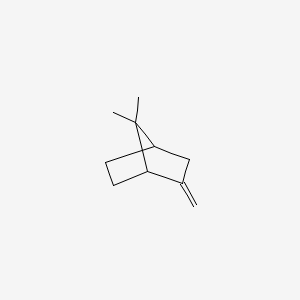

Alpha-Fenchene, also known as 2,7,7-trimethylbicyclo[2.2.1]hept-2-ene, is a bicyclic monoterpene hydrocarbon. It is a naturally occurring compound found in various essential oils, particularly in those derived from plants such as fennel and pine. This compound is known for its distinctive aroma and is used in the fragrance and flavor industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alpha-Fenchene can be synthesized through the isomerization of alpha-pinene. This process involves the rearrangement of alpha-pinene in the presence of a catalyst, such as titanium oxide hydrate, under heat. The reaction typically occurs in two steps: refluxing alpha-pinene until its content in the reaction mixture is reduced to about 3% by weight, followed by a secondary reaction at a temperature below 160°C to complete the isomerization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of zeolite catalysts to facilitate the isomerization process. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of zeolite catalysts also helps in achieving high selectivity and efficiency in the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-Fenchene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form fenchone, a ketone derivative.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: This compound can participate in substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

Oxidation: Fenchone

Reduction: Fenchyl alcohol

Substitution: Halogenated derivatives of this compound

Applications De Recherche Scientifique

Chemical Synthesis

Alpha-Fenchene serves as a crucial starting material in the synthesis of various organic compounds. Its unique bicyclic structure allows it to undergo multiple chemical reactions, making it versatile for producing other chemicals.

Chemical Reactions

- Oxidation : Converts this compound into fenchone, a ketone derivative.

- Reduction : Produces fenchyl alcohol.

- Substitution : Engages in reactions with halogens and other electrophiles.

Biological Research

Research has indicated that this compound possesses potential antimicrobial and insecticidal properties. Studies have explored its efficacy against various microbial strains and its role in pest control.

Case Study: Antimicrobial Properties

A study demonstrated that this compound exhibited significant antimicrobial activity against specific bacterial strains, suggesting its potential use in developing natural preservatives or therapeutic agents .

Medicinal Applications

Ongoing research is investigating the therapeutic effects of this compound, particularly its anti-inflammatory and analgesic properties. Preliminary findings indicate that it may inhibit the production of pro-inflammatory cytokines, thus modulating immune responses.

Case Study: Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers in cell cultures, indicating its potential as a natural anti-inflammatory agent .

Industrial Uses

This compound is widely utilized in the fragrance and flavor industries due to its aromatic properties. It is incorporated into perfumes, cosmetics, and food flavorings.

Environmental Research

This compound's emissions are studied in environmental contexts, particularly concerning biogenic volatile organic compounds (BVOCs). It has been noted for its light-independent emission behavior throughout the year .

Mécanisme D'action

The mechanism of action of alpha-Fenchene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, this compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Alpha-Pinene

- Beta-Pinene

- Camphene

- Myrcene

- Borneol

Comparison

Alpha-Fenchene is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to alpha-pinene and beta-pinene, this compound has a different reactivity profile, making it suitable for specific applications in fragrance and flavor industries. Camphene and myrcene, while also monoterpenes, have different structural features and reactivity, leading to varied applications. Borneol, an alcohol derivative, differs significantly in its chemical behavior and uses .

Activité Biologique

Alpha-fenchene, a cyclic monoterpene, is found in various essential oils and has garnered attention for its diverse biological activities. This article reviews the current literature on the biological activity of this compound, summarizing its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Profile

This compound is a bicyclic monoterpene with the molecular formula . It is structurally related to other monoterpenes such as camphene and alpha-pinene, sharing similar properties. The retention index (RI) of this compound on non-polar columns is approximately 947, indicating its volatility and presence in essential oils derived from various plant sources .

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies evaluating essential oils rich in this compound, it was found to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, essential oils containing this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with varying degrees of sensitivity .

| Microorganism | Sensitivity Level | Diameter of Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Highly sensitive | 47 |

| Pseudomonas aeruginosa | Moderately sensitive | 28 |

| Escherichia coli | Weakly sensitive | 20 |

2. Antioxidant Activity

Research indicates that this compound exhibits antioxidant activity, which is critical in preventing oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate its efficacy, showing promising results in comparison to standard antioxidants .

3. Cytotoxic Effects

This compound has been studied for its cytotoxic effects against various cancer cell lines. Notably, it has shown potential in inhibiting tumor growth in vitro and in vivo. One study reported that doses of 25 mg/kg and 50 mg/kg significantly reduced tumor size in Sarcoma 180-bearing mice, suggesting its role as an antitumoral agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of gene expression and signaling pathways related to immune response enhancement. For example, oral administration of this compound was shown to promote phagocytosis and increase natural killer (NK) cell activity in mice, indicating its potential as an immunomodulatory agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving BALB/c mice demonstrated that oral administration of this compound led to enhanced immune responses against WEHI-3 leukemia cells. The findings indicated that this compound could potentially serve as a complementary treatment in cancer therapies .

- Case Study 2 : In another investigation focusing on pain management, this compound exhibited significant antinociceptive effects in models of acute pain, suggesting its utility in pain relief applications .

Future Research Directions

Despite the promising biological activities associated with this compound, further research is necessary to fully understand its pharmacological profile. Key areas for future investigation include:

- Toxicological Studies : Comprehensive assessments to determine the safety profile and potential toxicity thresholds for therapeutic use.

- Mechanistic Studies : Detailed exploration of molecular pathways affected by this compound to clarify its role in cancer therapy and immune modulation.

- Formulation Development : Investigating formulations that enhance the bioavailability and efficacy of this compound for clinical applications.

Propriétés

IUPAC Name |

7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPQUQHBVVXMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1C(=C)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861972 | |

| Record name | 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-84-1, 7378-37-2 | |

| Record name | α-Fenchene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fenchene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.